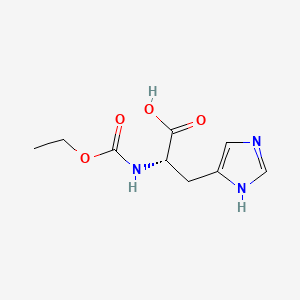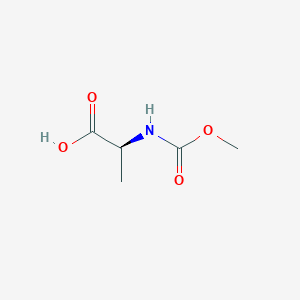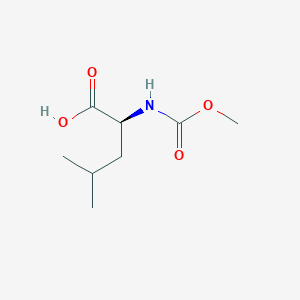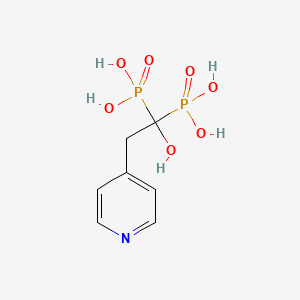
リセドロン酸4-ピリジニル異性体
説明
“(1-Hydroxy-2-(pyridin-4-yl)ethylidene)bis(phosphonic acid)” is a chemical compound that is used in various fields such as enzyme regulation, pharmaceutical toxicology, neurotransmitters, metabolites, building blocks, synthetic chemistry, and chemical biology . It is available for purchase as a high-quality reference standard for pharmaceutical testing .
科学的研究の応用
骨粗鬆症の治療
リセドロン酸は、ピリジニルビスホスホネートであり、閉経後およびグルココルチコイド誘発性骨粗鬆症の治療および予防に有効かつ忍容性が高いことが示されています . 臨床的椎体骨折発生率は、6か月以内に有意に減少します .
非椎体骨折の予防
リセドロン酸は、6か月以内に骨粗鬆症関連の非椎体骨折発生率を有意に低下させることが判明しています . 1年後、非椎体骨折発生率はコントロール群と比較して74%減少し、3年後には59%減少しました .
パジェット病の管理
リセドロン酸は、異常な骨破壊と再生を伴うパジェット病の予防または治療に適応があります。この状態は、奇形を引き起こす可能性があります .
ナノスポンジ製剤
リセドロン酸ナトリウムのバイオアベイラビリティは、ナノスポンジの製剤により改善されています . これらのナノスポンジは、改変された擬似乳化溶媒拡散法を用いて開発されました . 最適化された製剤は、ゼータ電位が-35.4 mV、粒径が155.8±2.17 nm、封入効率が67.27±1.05%でした .
in vitroでの薬物放出
in vitroでの放出研究の結果は、最初の2時間においてバースト放出を示し、その後、次の24時間にわたって徐放を示しました . これは、リセドロン酸を制御された薬物放出アプリケーションで使用できることを示唆しています。
安定性研究
走査型電子顕微鏡を使用した安定性研究により、凝集していない、多孔質表面を備えた球状の分離された粒子が一貫して明らかになりました . 粒径、封入効率、およびin vitroでの放出は有意に変化せず、ナノスポンジ製剤の安定性を示しています .
Safety and Hazards
作用機序
Target of Action
Risedronate 4-pyridinyl isomer, also known as NE-58043, primarily targets osteoclasts , the cells responsible for bone resorption . Osteoclasts play a crucial role in maintaining bone health by breaking down bone tissue, a process that is balanced by the formation of new bone by osteoblasts .
Mode of Action
Risedronate 4-pyridinyl isomer functions by binding to bone hydroxyapatite , which is abundant in the skeletal system . This binding inhibits the activity of osteoclasts, thereby reducing bone resorption . When bone resorption occurs, it causes local acidification, which releases the risedronic acid that is then taken into osteoclasts by fluid-phase endocytosis .
Biochemical Pathways
The primary biochemical pathway affected by Risedronate 4-pyridinyl isomer is the bone remodeling cycle . By inhibiting osteoclast-mediated bone resorption, the compound disrupts this cycle, leading to an overall decrease in bone turnover .
Pharmacokinetics
The pharmacokinetics of Risedronate 4-pyridinyl isomer involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the absolute bioavailability of risedronate is approximately 0.62% . Following intravenous administration, renal clearance accounted for 87% of total clearance, with 65% of the dose excreted within 24 hours and 85% of the dose excreted within four weeks . The rate and extent of absorption from the two formulations were bioequivalent .
Result of Action
The inhibition of osteoclast activity by Risedronate 4-pyridinyl isomer leads to a decrease in bone resorption, which can help in the treatment of conditions like osteoporosis and Paget’s disease . This results in an increase in bone mineral density and a reduction in the risk of fractures .
特性
IUPAC Name |
(1-hydroxy-1-phosphono-2-pyridin-4-ylethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)5-6-1-3-8-4-2-6/h1-4,9H,5H2,(H2,10,11,12)(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHKKFUMEGWCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105462-25-7 | |
| Record name | NE-58043 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NE-58043 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/960006OI1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


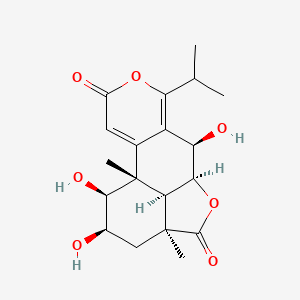
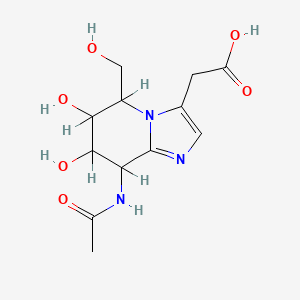
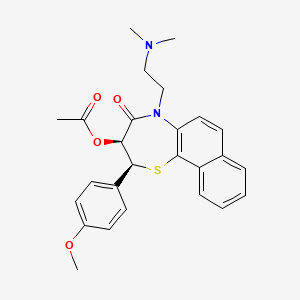
![17-(Cyclopropylmethyl)-6,7-didehydro-3,14beta-dihydroxy-4,5alpha-epoxy-6,7-2',3'-benzo[b]furanomorphinanmesylate](/img/structure/B1677913.png)


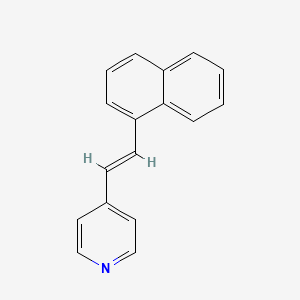
![2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1677922.png)
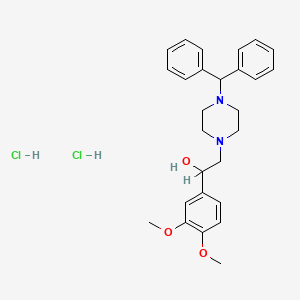
![2,12-Bis[(dimethylamino)methyl]cyclododecanone](/img/structure/B1677924.png)
![Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-;Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-](/img/structure/B1677925.png)
